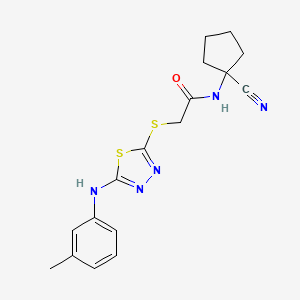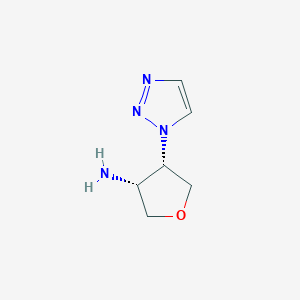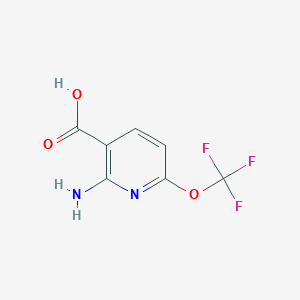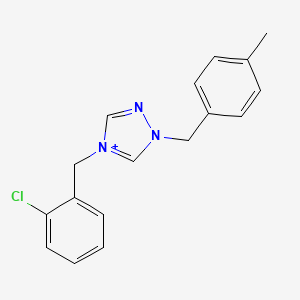
N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the m-Tolylamino Group: The m-tolylamino group can be introduced through a nucleophilic substitution reaction using m-toluidine.
Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be attached via a nucleophilic addition reaction using a suitable cyanide source.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(1-Cyanocyclopentyl)-2-((5-phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- **N-(1-Cyanocyclopentyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- **N-(1-Cyanocyclopentyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the m-tolylamino group, which may impart specific biological or chemical properties that differentiate it from other similar compounds. Comparative studies would be necessary to highlight these unique features.
Propiedades
Fórmula molecular |
C17H19N5OS2 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-(1-cyanocyclopentyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5OS2/c1-12-5-4-6-13(9-12)19-15-21-22-16(25-15)24-10-14(23)20-17(11-18)7-2-3-8-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,21)(H,20,23) |
Clave InChI |
HRJNFEJQABSFDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)

![3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13364793.png)


![N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
![5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)

![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
